Cas no 898409-66-0 (2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one)

2-(4-Phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one is a synthetic organic compound featuring a pyran-4-one core substituted with a phenylpiperazine and a cinnamyloxy moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The phenylpiperazine group may confer affinity for neurological targets, while the cinnamyloxy substituent could enhance lipophilicity and membrane permeability. This compound’s well-defined structure allows for precise modifications, making it valuable in drug discovery and pharmacological research. Its synthetic accessibility and modular design facilitate further derivatization for structure-activity relationship studies. Analytical characterization confirms high purity, ensuring reliability in experimental applications.
2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one structure
898409-66-0 structure
Product name:2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one
CAS No:898409-66-0
MF:C25H26N2O3
MW:402.485546588898
CID:5481735

2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-phenylpiperazin-1-yl)methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one
    • 2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one
    • Inchi: 1S/C25H26N2O3/c28-24-18-23(19-26-13-15-27(16-14-26)22-11-5-2-6-12-22)30-20-25(24)29-17-7-10-21-8-3-1-4-9-21/h1-12,18,20H,13-17,19H2/b10-7+
    • InChI Key: IYUZGODFTPAIKH-JXMROGBWSA-N
    • SMILES: C1(CN2CCN(C3=CC=CC=C3)CC2)OC=C(OC/C=C/C2=CC=CC=C2)C(=O)C=1

2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2617-0019-2μmol
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2617-0019-15mg
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2617-0019-10mg
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2617-0019-1mg
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2617-0019-4mg
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2617-0019-10μmol
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2617-0019-20μmol
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2617-0019-20mg
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2617-0019-5μmol
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2617-0019-3mg
2-[(4-phenylpiperazin-1-yl)methyl]-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4H-pyran-4-one
898409-66-0 90%+
3mg
$63.0 2023-05-16

2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one Related Literature

Additional information on 2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one

Comprehensive Overview of 2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one (CAS No. 898409-66-0)

2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one, with the CAS number 898409-66-0, is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a pyran-4-one core with phenylpiperazine and phenylprop-2-en-1-yloxy moieties, making it a subject of interest for its potential biological activities. Researchers are particularly intrigued by its possible applications in drug discovery, given its structural resemblance to bioactive molecules targeting neurological and inflammatory pathways.

The compound's molecular structure is characterized by the presence of a 4H-pyran-4-one ring, which is known for its role in various natural and synthetic bioactive compounds. The addition of a phenylpiperazine group enhances its potential interaction with neurotransmitter receptors, while the (2E)-3-phenylprop-2-en-1-yloxy side chain may contribute to its lipophilicity and membrane permeability. These features make CAS 898409-66-0 a promising candidate for further investigation in medicinal chemistry.

In recent years, the scientific community has shown growing interest in pyran-4-one derivatives due to their diverse pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory effects. The incorporation of a phenylpiperazine moiety in 2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one aligns with current trends in drug design, where such fragments are often used to modulate receptor binding affinity. This compound's potential to interact with serotonin or dopamine receptors is a hot topic in neuroscience research, as these targets are critical for treating conditions like depression and anxiety.

From a synthetic chemistry perspective, the preparation of 898409-66-0 involves multi-step organic reactions, including etherification and nucleophilic substitution. The E-configuration of the propenyl group is particularly noteworthy, as it may influence the compound's stereochemical properties and biological activity. Researchers are also exploring the compound's stability under various conditions, as this is crucial for its potential formulation into pharmaceutical products.

The rise of computational drug design and AI-assisted molecular modeling has further increased interest in compounds like 2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one. Many scientists are now using in silico methods to predict its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) before conducting costly laboratory experiments. This approach aligns with the pharmaceutical industry's growing emphasis on green chemistry and sustainable drug development practices.

While CAS 898409-66-0 is not yet widely commercialized, its structural features make it a valuable reference compound for academic and industrial research. The scientific literature contains limited but growing references to this molecule, particularly in patents related to central nervous system (CNS) therapeutics. Its potential as a lead compound for further optimization is currently being evaluated by several research groups worldwide.

Quality control and analytical characterization of 2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one typically involve advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity, which is essential for reliable research outcomes. The compound's physicochemical properties, including solubility and melting point, are also important considerations for its potential applications.

As research into heterocyclic compounds continues to expand, 898409-66-0 represents an interesting case study in molecular design. Its combination of aromatic systems and hydrogen bond acceptors/donors makes it a versatile scaffold for further chemical modification. Future studies may explore its potential as a multi-target directed ligand, particularly in complex diseases where single-target approaches have shown limitations.

The environmental fate and biodegradation of such synthetic compounds are becoming increasingly important considerations in pharmaceutical development. While specific data on 2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one is limited, the scientific community is paying more attention to the ecological impact of novel chemical entities. This aligns with global trends toward responsible innovation in the chemical and pharmaceutical industries.

In conclusion, 2-(4-phenylpiperazin-1-yl)methyl-5-{(2E)-3-phenylprop-2-en-1-yloxy}-4H-pyran-4-one (CAS 898409-66-0) represents an intriguing subject for ongoing research in medicinal chemistry and drug discovery. Its unique structural features and potential biological activities position it as a compound worthy of further investigation, particularly in the context of developing novel therapeutic agents for neurological and inflammatory conditions. As scientific understanding of such molecules grows, so too does their potential to contribute to advances in human health and medicine.

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